

# 1,3-Diazaspiro[4.4]nonane-2,4-dione IUPAC name and structure

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## Compound of Interest

Compound Name: 1,3-Diazaspiro[4.4]nonane-2,4-dione

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## An In-depth Technical Guide to 1,3-Diazaspiro[4.4]nonane-2,4-dione

This technical guide provides a comprehensive overview of **1,3-diazaspiro[4.4]nonane-2,4-dione**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document covers its chemical identity, structural features, physicochemical properties, a representative synthetic protocol, and its relevance in medicinal chemistry.

## Chemical Identity and Structure

IUPAC Name: **1,3-diazaspiro[4.4]nonane-2,4-dione**[\[1\]](#)

Synonyms: The compound is also known by several other names, including 5,5-Tetramethylenehydantoin, 5,5'-Cyclopentanespirohydantoin, and Spiro[cyclopentane-1,5'-hydantoin].[\[1\]](#)[\[2\]](#)

Structure: **1,3-Diazaspiro[4.4]nonane-2,4-dione** is a spiro compound, meaning it has two rings connected through a single shared carbon atom. The structure consists of a cyclopentane ring fused to a hydantoin (imidazolidine-2,4-dione) ring at the 5-position.

- Molecular Formula:  $C_7H_{10}N_2O_2$ [\[3\]](#)
- SMILES: C1CCC2(C1)C(=O)NC(=O)N2[\[1\]](#)
- InChI: InChI=1S/C7H10N2O2/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11)[\[1\]](#)

## Physicochemical and Pharmacokinetic Data

The following table summarizes the key computed and experimental properties of **1,3-diazaspiro[4.4]nonane-2,4-dione**.

Property	Value	Source
Identifiers		
CAS Number	699-51-4	<a href="#">[1]</a> <a href="#">[3]</a>
PubChem CID	94745	<a href="#">[1]</a>
ChEMBL ID	CHEMBL1894076	<a href="#">[1]</a>
Molecular Properties		
Molecular Weight	154.17 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Exact Mass	154.074227566 Da	<a href="#">[1]</a>
Computed Properties		
XLogP3-AA	-0.4	<a href="#">[1]</a>
Hydrogen Bond Donor Count	2	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a>
Rotatable Bond Count	0	<a href="#">[1]</a>
Topological Polar Surface Area	58.2 Å <sup>2</sup>	<a href="#">[1]</a>

## Synthesis of Spirohydantoin: A Representative Protocol

The synthesis of spirohydantoin like **1,3-diazaspiro[4.4]nonane-2,4-dione** is often achieved through the Bucherer-Bergs reaction. This one-pot multicomponent reaction involves a ketone (in this case, cyclopentanone), an ammonium salt (like ammonium carbonate), and a cyanide source (such as potassium cyanide).

Below is a detailed experimental protocol for the synthesis of a structurally related analogue, 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, which illustrates the general methodology.[\[4\]](#)

Reaction: 3-Ketotetrahydrofuran with Ammonium Carbonate and Potassium Cyanide.[\[4\]](#)

Materials:

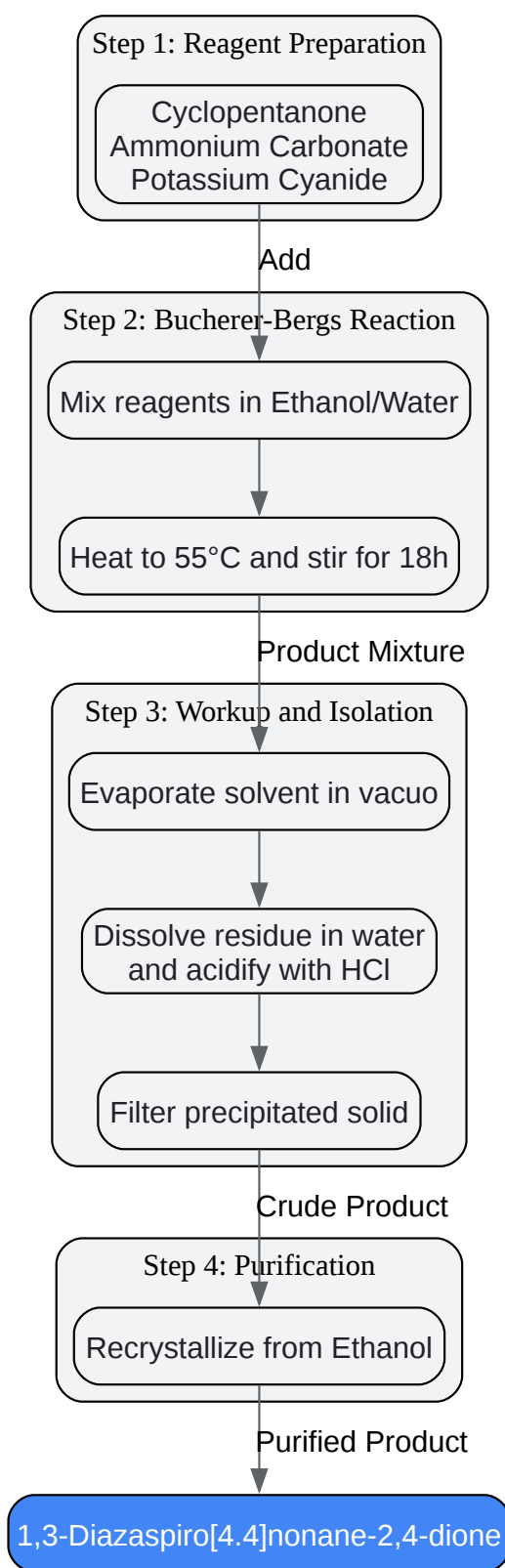
- 3-Ketotetrahydrofuran: 10.0 g
- Ammonium Carbonate: 19.2 g
- Potassium Cyanide: 6.3 g
- Ethanol: 42 ml
- Water: 43 ml (15 ml for KCN solution)
- 2 N Hydrochloric Acid

Procedure:

- A solution of 19.2 g of ammonium carbonate in 42 ml of ethanol and 28 ml of water is added to 10.0 g of 3-ketotetrahydrofuran.[\[4\]](#)
- The resulting mixture is heated to 55°C.[\[4\]](#)
- A solution of 6.3 g of potassium cyanide in 15 ml of water is added dropwise to the heated mixture.[\[4\]](#)
- The reaction mixture is stirred at 55°C for 18 hours.[\[4\]](#)
- After 18 hours, the mixture is evaporated in vacuo to dryness to obtain a residue.[\[4\]](#)
- The residue is dissolved in a minimum amount of water, and the solution is acidified with 2 N hydrochloric acid.[\[4\]](#)
- The product precipitates upon cooling and is collected by filtration. A second crop can be obtained by concentrating the filtrate.[\[4\]](#)

- The combined product is recrystallized from ethanol to yield the purified 7-Oxa-**1,3-diazaspiro[4.4]nonane-2,4-dione**.[\[4\]](#)

This protocol can be adapted for the synthesis of **1,3-diazaspiro[4.4]nonane-2,4-dione** by substituting 3-ketotetrahydrofuran with cyclopentanone.



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Caption: General workflow for the synthesis of **1,3-diazaspiro[4.4]nonane-2,4-dione**.

## Applications in Drug Discovery and Development

The spirocyclic scaffold is a valuable structural motif in medicinal chemistry due to its unique three-dimensional architecture.<sup>[5]</sup> The rigid bicyclic system of azaspiro[4.4]nonane derivatives provides conformational restraint, which is a key feature for designing potent and selective ligands for various biological targets.<sup>[5]</sup> This constrained geometry can enhance binding affinity to target proteins and improve metabolic stability.<sup>[5]</sup>

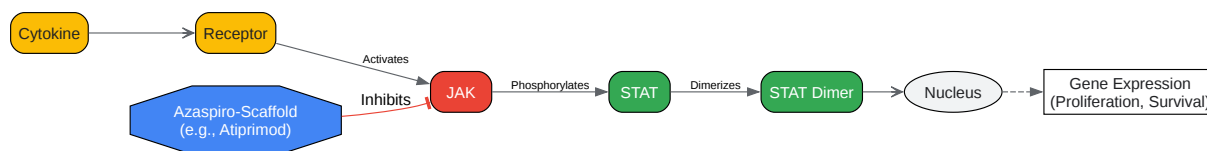
Derivatives of the 2-azaspiro[4.4]nonane-1,3-dione scaffold, which is structurally similar to the title compound, have shown a range of biological activities, including anticonvulsant properties.<sup>[6][7]</sup> The introduction of a spirocyclic moiety can increase the fraction of  $sp^3$ -hybridized carbons ( $F_{sp^3}$ ), a molecular descriptor often associated with improved clinical success rates for drug candidates.<sup>[5]</sup>

While specific biological activities for **1,3-diazaspiro[4.4]nonane-2,4-dione** are not extensively detailed in the provided results, related spiro-compounds have been investigated as:

- Anticonvulsants: N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been synthesized and tested for their anticonvulsant activity.<sup>[6]</sup>
- Anti-inflammatory and Anticancer Agents: A related azaspiroalkane scaffold is found in the drug candidate Atiprimod, which has demonstrated anti-inflammatory and anticancer properties by inhibiting key signaling pathways.<sup>[5]</sup>

## Potential Signaling Pathway Interactions

Although direct pathway analysis for **1,3-diazaspiro[4.4]nonane-2,4-dione** is not available, the mechanism of the related compound Atiprimod offers insight into potential targets for this class of molecules. Atiprimod has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.<sup>[5]</sup> These pathways are crucial in cell proliferation, differentiation, and survival, and their dysregulation is implicated in cancer and inflammatory diseases.



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Caption: Potential inhibition of the JAK/STAT signaling pathway by spiro-compounds.

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## References

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